(S)-(+)-Neomenthyldiphenylphosphine: A Chiral Ligand for Asymmetric Catalysis
(S)-(+)-Neomenthyldiphenylphosphine: A Chiral Ligand for Asymmetric Catalysis
An In-depth Technical Guide to (S)-(+)-Neomenthyldiphenylphosphine
This technical guide provides a comprehensive overview of (S)-(+)-Neomenthyldiphenylphosphine ((S)-NMDPP), a crucial chiral phosphine ligand in the field of asymmetric synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, properties, mechanistic insights, and practical applications of (S)-NMDPP, underscoring its significance in the creation of stereochemically defined molecules.
Introduction: The Significance of Chiral Phosphines
In the synthesis of pharmaceuticals and fine chemicals, achieving high levels of enantiomeric purity is often a critical determinant of a molecule's efficacy and safety. Asymmetric catalysis, facilitated by transition metal complexes bearing chiral ligands, has emerged as one of the most powerful strategies to construct chiral centers with high precision and efficiency. Chiral phosphines are a cornerstone of this field, prized for their ability to create a well-defined, asymmetric environment around a metal center, thereby directing the stereochemical outcome of a reaction.[1][2]
(S)-(+)-Neomenthyldiphenylphosphine, derived from the naturally abundant chiral pool of menthol isomers, is a C-chiral, monodentate phosphine ligand. Its unique stereoelectronic properties, stemming from the bulky and stereochemically defined neomenthyl backbone, make it an effective ligand for a variety of metal-catalyzed asymmetric transformations.
Physicochemical and Spectroscopic Properties
(S)-(+)-Neomenthyldiphenylphosphine is a white crystalline solid that is sensitive to air.[3][4] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 43077-29-8 | [3][4] |
| Molecular Formula | C₂₂H₂₉P | [3] |
| Molecular Weight | 324.44 g/mol | [3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 95-99 °C | [3][4] |
| Boiling Point | 414.7 ± 14.0 °C (Predicted) | [3][4] |
| Optical Activity | [α]²⁰/D +95.5° (c=1.26, CH₂Cl₂) | [3][4] |
| Solubility | Soluble in chloroform, dichloromethane, ether, benzene. Immiscible with water. | [5] |
| Sensitivity | Air and moisture sensitive | [3][5] |
Synthesis and Handling
Synthetic Strategy
A scalable and reproducible protocol for the synthesis of neomenthyldiphenylphosphine has been developed, starting from inexpensive materials.[6] The general approach involves the reaction of a neomenthyl derivative with a diphenylphosphide source. A common precursor, neomenthyl mesylate, can be synthesized from (+)-menthol. The subsequent nucleophilic substitution with a diphenylphosphide anion, such as lithium diphenylphosphide (LiPPh₂), yields the target ligand. The use of LiPPh₂, which can be prepared from the reduction of triphenylphosphine or the deprotonation of diphenylphosphine, is a standard method for introducing the diphenylphosphino group.[5]
Caption: General workflow for the synthesis of (S)-NMDPP.
Detailed Experimental Protocol: Synthesis of (-)-Neomenthyldiphenylphosphine
This protocol is adapted from a scalable procedure developed for the enantiomeric ligand, (-)-neomenthyldiphenylphosphine, and is presented here for illustrative purposes. The synthesis of the (+)-enantiomer follows analogous principles.[6]
Materials and Equipment:
-
Neomenthyl mesylate
-
Sodium metal
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Diphenylphosphide (NaPPh₂):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.
-
Add sodium metal (cut into small pieces) to the THF.
-
While stirring vigorously, add triphenylphosphine portion-wise.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 20-24 hours. The reaction progress can be monitored by ³¹P-NMR until the disappearance of the triphenylphosphine signal. The solution will typically turn a deep red-orange, indicating the formation of the phosphide anion.
-
-
Reaction with Neomenthyl Mesylate:
-
Cool the NaPPh₂ solution to room temperature.
-
In a separate flask, dissolve neomenthyl mesylate in anhydrous THF.
-
Slowly add the solution of neomenthyl mesylate to the stirred NaPPh₂ solution via cannula.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure phosphine ligand.
-
Handling and Storage
(S)-NMDPP is air-sensitive and can be oxidized to the corresponding phosphine oxide.[3] Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]
Role and Mechanism in Asymmetric Catalysis
The efficacy of (S)-NMDPP as a chiral ligand lies in its ability to influence the stereochemical pathway of a catalytic reaction. When coordinated to a transition metal (e.g., Ni, Pd, Rh), the phosphine's phosphorus atom acts as a Lewis base, donating electron density to the metal center.[2] This coordination has two critical effects:
-
Electronic Modification: The phosphine ligand modulates the electronic properties of the metal catalyst, influencing its reactivity and stability.[9]
-
Steric Control: The bulky neomenthyl group, with its well-defined (1S,2S,5R) stereocenters, creates a rigid and sterically demanding chiral pocket around the metal's active site.[10] This chiral environment forces the incoming substrate(s) to adopt a specific orientation upon coordination, leading to a favored transition state for the formation of one enantiomer of the product over the other.
Caption: Mechanism of stereochemical induction by (S)-NMDPP.
Applications in Synthesis
(S)-NMDPP has proven effective in several classes of asymmetric reactions. A notable example is its use in nickel-catalyzed reductive couplings.
Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes
This reaction provides a powerful method for synthesizing chiral allylic alcohols, which are valuable building blocks in organic synthesis. The use of a Ni(0) catalyst, a trialkylborane as a reducing agent, and a chiral phosphine ligand like (S)-NMDPP enables the coupling to proceed with high yield and enantioselectivity.[6]
Causality of Experimental Choices:
-
Ni(cod)₂: A common and convenient source of Ni(0), the active catalytic species.
-
Triethylborane (Et₃B): Acts as a mild reducing agent to facilitate the reductive coupling pathway.
-
(S)-NMDPP Ligand: Its coordination to the nickel center is essential for inducing asymmetry and achieving high enantiomeric excess (ee).
-
Low Temperature (-27 °C): Enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states, thus favoring the lower-energy pathway more significantly.
Experimental Protocol: Asymmetric Synthesis of an Allylic Alcohol
This protocol is based on the methodology reported for the synthesis of a key intermediate.[6]
Materials and Equipment:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
(S)-(+)-Neomenthyldiphenylphosphine [(S)-NMDPP]
-
An alkyne substrate
-
An aldehyde substrate
-
Triethylborane (Et₃B) (1.0 M solution in hexanes)
-
Anhydrous solvents (e.g., Ethyl Acetate, 1,3-Dimethyl-2-imidazolidinone (DMI))
-
Schlenk flask, syringes, and a cryostat for low-temperature control
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, add Ni(cod)₂ (10 mol%) and (S)-NMDPP (20 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous solvent (e.g., a 1:1 mixture of EtOAc:DMI).
-
Stir the mixture at room temperature for 15-20 minutes to allow for ligand exchange and formation of the active catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., -27 °C) using a cryostat.
-
Add the alkyne substrate (1.0 equiv) to the cooled solution.
-
In a separate flask, prepare a solution of the aldehyde substrate (2.0 equiv) in the reaction solvent.
-
Simultaneously, add the aldehyde solution and the triethylborane solution (2.0 equiv) to the reaction mixture via two separate syringe pumps over a period of 4-6 hours. Causality: Slow addition is crucial to maintain a low concentration of the reactive components, which often improves selectivity and prevents side reactions.
-
-
Workup and Analysis:
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
Safety and Toxicology
(S)-NMDPP is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[3]
-
Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-(+)-Neomenthyldiphenylphosphine stands as a valuable and effective chiral ligand for asymmetric catalysis. Its synthesis from readily available starting materials, combined with its rigid chiral scaffold, allows it to impart high levels of stereocontrol in a range of important chemical transformations, particularly in metal-catalyzed C-C bond formations. For researchers in drug discovery and process development, (S)-NMDPP represents a reliable tool for the efficient construction of complex, enantiomerically enriched molecules.
References
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A Scalable Protocol for the Synthesis and Use of Neomenthyldiphenylphosphine. DSpace@MIT. Available from: [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. Available from: [Link]
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Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Available from: [Link]
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Сhiral tricyclic phosphines derived from 1-(+)-neomenthyl-1,2-diphosphole: Synthesis and applications in asymmetric homogeneous catalysis. ResearchGate. Available from: [Link]
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Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available from: [Link]
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Synthesis of methyl- and neomenthyldiphenylphosphine. Epimeric, chiral, tertiary phosphine ligands for asymmetric synthesis. ACS Publications. Available from: [Link]
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Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. The University of British Columbia. Available from: [Link]
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Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. National Institutes of Health. Available from: [Link]
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Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. Available from: [Link]
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Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. PubMed. Available from: [Link]
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Safety Data Sheet: Triphenylphosphine. Carl ROTH. Available from: [Link]
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Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Available from: [Link]
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Mechanism-of-Action-Based Development of New Cyclophosphamides. MDPI. Available from: [Link]
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Asymmetric hydrogenation of O-/N-functional group substituted arenes. Royal Society of Chemistry. Available from: [Link]
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Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. National Institutes of Health. Available from: [Link]
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